molecular formula C11H16O3 B6276041 tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate CAS No. 2763740-92-5

tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate

Cat. No.: B6276041
CAS No.: 2763740-92-5
M. Wt: 196.2
InChI Key:
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Description

tert-Butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate: is an organic compound characterized by the presence of a tert-butyl group, an ethynyl group, and a hydroxycyclobutane carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate typically involves the following steps:

    Formation of the cyclobutane ring: This can be achieved through a cycloaddition reaction involving suitable precursors.

    Introduction of the ethynyl group: This step often involves the use of ethynylating agents under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol.

Industrial Production Methods: Industrial production methods for tert-butyl esters often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The tert-butyl ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas in the presence of a palladium catalyst.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products:

    Oxidation products: Ketones or aldehydes.

    Reduction products: Alkenes or alkanes.

    Substitution products: Various substituted esters or amides.

Mechanism of Action

The mechanism of action of tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the hydroxy group can form hydrogen bonds, stabilizing the interaction .

Properties

CAS No.

2763740-92-5

Molecular Formula

C11H16O3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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